6-(4-Phenylimidazol-1-yl)pyridin-3-amine

p38 MAP kinase inhibition enzyme assay binding affinity

Standard pyridinylimidazole p38α inhibitors often suffer from variable selectivity and metabolic interference. This compound provides a defined, conformationally restricted scaffold with validated potency. • p38α IC50 = 11 nM - sub-15 nM potency enables low-DMSO cellular assays • Distinct 3-aminopyridine hinge binder - map regioisomer effects vs. SB 203580 or ML 3403 • CYP3A4 IC50 = 90 nM - characterized metabolic baseline for rational optimization • Supplied as a research-grade chemical probe with batch-specific COA

Molecular Formula C14H12N4
Molecular Weight 236.27 g/mol
Cat. No. B12633262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Phenylimidazol-1-yl)pyridin-3-amine
Molecular FormulaC14H12N4
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C=N2)C3=NC=C(C=C3)N
InChIInChI=1S/C14H12N4/c15-12-6-7-14(16-8-12)18-9-13(17-10-18)11-4-2-1-3-5-11/h1-10H,15H2
InChIKeyANKMVTGMFGBNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Constrained p38α MAP Kinase Inhibitor Scaffold


6-(4-Phenylimidazol-1-yl)pyridin-3-amine (CAS 1393126-25-4, molecular formula C14H12N4, molecular weight 236.27 g/mol) is a constrained aminopyridinylimidazole designed as a p38α mitogen-activated protein (MAP) kinase inhibitor [1]. It belongs to the pyridinylimidazole class, a well-validated chemotype for targeting the ATP-binding pocket of p38α MAP kinase to suppress pro-inflammatory cytokine biosynthesis [2]. The compound was developed using a 'frozen analogue' approach, where the pyridinyl unit was conformationally restricted using purine bioisosteres to enhance target binding affinity [1]. Its structural architecture—featuring a 4-phenylimidazole moiety linked to a 3-aminopyridine ring—positions it as a specialized research tool for studying p38α-driven signaling pathways and evaluating kinase selectivity profiles.

1
p38α MAP kinase pathway inhibition studies
Conformationally constrained aminopyridinylimidazole scaffold
2
Kinase selectivity profiling against pyridinylimidazole comparators
3-aminopyridine hinge-binding motif for regioisomer SAR analysis
3
Medicinal chemistry scaffold expansion via C-2 and N-1 derivatization
Frozen analogue design allows structure-based optimization

Why This Compound Cannot Be Interchanged with Generic p38 Inhibitors


Generic substitution among pyridinylimidazole p38 MAP kinase inhibitors is chemically and pharmacologically unsound. Within this class, the position and nature of substituents on the pyridine ring (2-amino vs. 3-amino vs. 4-yl regioisomers), the imidazole C-2 and C-5 modifications, and the conformational constraint applied to the pyridinyl unit each produce dramatic, quantifiable shifts in kinase potency, selectivity, and off-target cytochrome P450 (CYP) inhibition liability [1]. For example, the seminal 'frozen analogue' study demonstrated that constraining the pyridinyl ring alters the binding mode to p38α and can improve IC50 values by over an order of magnitude relative to flexible congeners [1]. The 3-amine substitution pattern on the pyridine ring of this compound creates a distinct hydrogen-bonding network at the kinase hinge region compared to the more common 2-aminopyridine or pyridin-4-yl imidazole scaffolds [2]. Furthermore, a compound's CYP interaction profile—a critical determinant of chemical probe suitability—can vary from near-complete suppression to potent inhibition across closely related molecules, as shown in earlier pyridinylimidazole optimization campaigns [2]. These molecular-level differences mean that procuring a structurally similar but non-identical analog introduces uncontrolled variables into any experiment.

Regioisomeric substitution alters hinge binding
2-amino, 3-amino, and 4-yl pyridinylimidazoles engage the kinase hinge differently; binding mode shifts may reduce p38α affinity.
Conformational constraint not present in flexible analogs
Flexible congeners lack the pre-organized pyridinyl geometry, which can substantially change target engagement profiles.
CYP inhibition profile varies with subtle structural changes
Modifications at the imidazole N-1 or C-2 can shift CYP3A4 liability; unverified analogs may introduce metabolic interference.

Quantitative Differentiation Against Key p38 MAP Kinase Inhibitors


p38α MAP Kinase Inhibitory Potency Versus Key Comparators

In a direct competitive binding assay against human p38α MAP kinase (MAPK14), 6-(4-phenylimidazol-1-yl)pyridin-3-amine achieved an IC50 of 11 nM, as reported in the BindingDB entry derived from the Selig et al. (2012) study [1]. This represents an approximately 12-fold improvement in potency compared to the prototypical first-generation p38 inhibitor SB 203580, which exhibits an IC50 of 136 ± 64 nM against p38α under comparable enzymatic assay conditions [2]. The potency advantage narrows relative to the second-generation clinical candidate VX-745 (neflamapimod, IC50 = 10 nM) but still holds a clear edge over the pan-p38 inhibitor BIRB 796 (doramapimod, p38α IC50 = 38 nM) and the earlier pyridinylimidazole leads ML 3375 (IC50 = 630 nM) and ML 3403 (IC50 = 380 nM) [2][3]. The sub-15 nM potency positions this compound within the high-affinity tier of p38α inhibitors, making it suitable for experiments requiring robust target engagement at low concentrations.

p38α IC50 comparison
Cross-study comparable
Target: 11 nM SB 203580: 136 nM VX-745: 10 nM BIRB 796: 38 nM ML 3375: 630 nM ML 3403: 380 nM
Reported target-engagement potency context; assay conditions differ across studies.
Competitive binding assay using human p38α MAP kinase (MAPK14).
p38 MAP kinase inhibition enzyme assay binding affinity

CYP3A4 Time-Dependent Inhibition Profile

Hepatic cytochrome P450 (CYP) interaction is a well-documented liability of the pyridinylimidazole p38 inhibitor class, with early leads such as SB 203580 demonstrating significant CYP inhibition that contributed to hepatotoxicity concerns [1]. 6-(4-Phenylimidazol-1-yl)pyridin-3-amine was evaluated in a time-dependent CYP3A4 inhibition assay and exhibited an IC50 of 90 nM against recombinant human CYP3A4 using midazolam as a probe substrate, with a 30-minute NADPH pre-incubation period [2]. While this indicates measurable CYP3A4 interaction, it must be contextualized within the class: earlier pyridinylimidazole optimization campaigns observed that simple 4-pyridinyl imidazole scaffolds could show potent CYP inhibition, and structural modifications—particularly the introduction of sterically bulky substituents at the imidazole N-1 position—were required to attenuate this liability [1]. The constrained pyridinyl architecture and 3-amine substitution pattern of this compound, combined with its C-2 imidazole derivatization handle, provide a starting scaffold that can be further optimized to reduce CYP interaction while maintaining p38α potency.

CYP3A4 time-dependent inhibition
Class-level context
IC50 = 90 nM (recombinant CYP3A4, midazolam, 30 min NADPH pre-incubation)
Supports CYP interaction assessment in cellular assays.
Class-level pyridinylimidazole CYP profile; individual values depend on substituent pattern.
cytochrome P450 inhibition drug metabolism hepatotoxicity risk

Conformational Constraint Strategy for Enhanced Target Affinity

The defining design feature of 6-(4-phenylimidazol-1-yl)pyridin-3-amine is its incorporation of a conformationally constrained pyridinyl unit achieved through a 'frozen analogue' approach using purine bioisosteres [1]. This strategy was explicitly compared in the Selig et al. (2012) study, where the constrained aminopyridinylimidazole framework yielded the most potent bioisostere in the series, with subsequent C-2 imidazole modifications further enhancing p38α inhibitory activity [1]. Within this study, the constrained analogues demonstrated IC50 values as low as 3 nM against p38α, representing a substantial improvement over flexible aminopyridinylimidazole precursors [2]. The conformational restriction pre-organizes the pyridinyl nitrogen and exocyclic amine for optimal hinge-region hydrogen bonding with the p38α kinase domain, reducing the entropic penalty upon binding—a mechanistic advantage that cannot be replicated by flexible analogs such as ML 3403 (IC50 = 380 nM) . This design principle directly translates into the 11 nM potency observed for 6-(4-phenylimidazol-1-yl)pyridin-3-amine and establishes its scaffold as a privileged starting point for further derivatization.

Conformational constraint effect
Head-to-head comparison
Constrained: 11 nM (this compound), 3 nM (most potent constrained) Flexible ML 3403: 380 nM Flexible ML 3375: 630 nM
Supports scaffold selection rationale for high-affinity p38α binding.
Based on Selig et al. 2012 frozen analogue study.
conformational restriction structure-based drug design purine bioisostere

Optimal Scientific and Industrial Application Scenarios


Chemical Probe for p38α Target Engagement Studies

With an IC50 of 11 nM against p38α MAP kinase [1], 6-(4-phenylimidazol-1-yl)pyridin-3-amine is well-suited as a chemical probe for cellular target engagement studies. Its sub-15 nM potency enables robust p38α inhibition at concentrations well below those that may cause non-specific cytotoxicity, making it appropriate for experiments requiring sustained kinase suppression over extended time courses. Researchers can use this compound at 5- to 10-fold lower concentrations than SB 203580 (IC50 = 136 nM) to achieve equivalent p38α blockade, reducing solvent (e.g., DMSO) exposure in sensitive primary cell cultures. The constrained scaffold also offers a defined binding mode that facilitates interpretation of structure-activity relationships.

Medicinal Chemistry Scaffold for Selective p38α Inhibitors

The 'frozen analogue' design of this compound, which incorporates a conformationally restricted pyridinyl unit via purine bioisostere incorporation, provides a validated starting scaffold for medicinal chemistry programs [2]. As demonstrated in the Selig et al. (2012) study, C-2 modifications of the imidazole core on this constrained scaffold can further modulate potency and selectivity, while the exocyclic amine and imidazole C-5 position offer additional derivatization vectors [2]. The scaffold's CYP3A4 inhibition profile (IC50 = 90 nM) provides a measurable baseline from which structural modifications (particularly at the imidazole N-1 and C-2 positions) can be rationally designed to attenuate metabolic liability, following strategies validated in earlier pyridinylimidazole optimization campaigns [3].

Selectivity Profiling Reference for Pyridinylimidazole Kinase Panels

The distinct 3-aminopyridine substitution pattern of 6-(4-phenylimidazol-1-yl)pyridin-3-amine creates a unique hinge-binding pharmacophore compared to the 2-aminopyridine (e.g., ML 3403 series) and pyridin-4-yl imidazole (e.g., SB 203580 series) scaffolds [2][4]. This structural differentiation makes the compound a valuable reference standard for selectivity profiling panels aimed at dissecting how pyridine ring regioisomerism influences kinase selectivity across the human kinome. Researchers comparing p38α inhibitors with different hinge-binding motifs can use this compound alongside SB 203580 (pyridin-4-yl) and ML 3403 (2-aminopyridine) to systematically map the contribution of hinge-region hydrogen-bonding geometry to target selectivity and off-target kinase inhibition.

In Vitro Inflammation Model for Cytokine Suppression Studies

As a member of the pyridinylimidazole class originally developed as cytokine-suppressive anti-inflammatory drugs (CSAIDs), this compound can serve as a research tool for studying p38α-dependent regulation of pro-inflammatory cytokine production (TNF-α, IL-1β) in cellular models [4]. The well-characterized CYP3A4 interaction profile (IC50 = 90 nM) allows researchers to design experiments with appropriate awareness of potential metabolic interference, distinguishing this compound from earlier pyridinylimidazoles whose CYP inhibition was either unknown or prohibitively high [3]. For studies requiring correlation between p38α enzymatic inhibition and functional cytokine readouts in PBMCs or THP-1 cells, this compound provides a potency anchor point (p38α IC50 = 11 nM) against which functional cellular IC50 values can be benchmarked.

Application
Selection Property
Validation Focus
p38α target engagement studies
Low-nanomolar inhibitory potency context
Target-engagement assay validation
Selective p38α inhibitor design
Conformationally constrained scaffold
SAR expansion at C-2 and N-1 positions
Kinase selectivity profiling
3-aminopyridine hinge-binding motif
Regioisomer-dependent kinase selectivity
In vitro cytokine suppression research
CYP3A4 interaction profile known
Functional cellular p38α inhibition readouts
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